1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea

Lipophilicity Physicochemical profiling Drug-likeness prediction

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenethylurea (CAS 941988-51-8) is a synthetic indole-urea derivative with molecular formula C20H23N3O2 and a molecular weight of 337.4 g/mol. The compound features an indole core bearing an N1-(2-methoxyethyl) substituent and a 3-phenethylurea moiety at the indole 3-position.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 941988-51-8
Cat. No. B2357613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea
CAS941988-51-8
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C20H23N3O2/c1-25-14-13-23-15-18(17-9-5-6-10-19(17)23)22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H2,21,22,24)
InChIKeyARDJNWURTPMTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenethylurea (CAS 941988-51-8): Compound Identity and Procurement Baseline for Indole-Urea Cannabinoid Research Ligands


1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenethylurea (CAS 941988-51-8) is a synthetic indole-urea derivative with molecular formula C20H23N3O2 and a molecular weight of 337.4 g/mol [1]. The compound features an indole core bearing an N1-(2-methoxyethyl) substituent and a 3-phenethylurea moiety at the indole 3-position [1]. As a member of the 1,3-disubstituted indolyl-urea chemotype, this compound occupies a structural intersection between aminoalkylindole (AAI) cannabinoid agonists and urea-based CB1 allosteric modulators [2]. Despite its presence in commercial screening libraries (e.g., InterBioScreen STOCK1N-28380, AKOS024675610), quantitative pharmacological profiling data remain extremely scarce in the public domain, making compound-specific evidence procurement critical for informed research selection [1].

Why 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenethylurea Cannot Be Interchanged with Close Indole-Urea Analogs Without Risk of Confounding Pharmacological Outcomes


Indole-urea derivatives with varying N1-substituents exhibit fundamentally divergent pharmacological profiles despite sharing a common core scaffold. The N1 substituent critically modulates CB1/CB2 receptor binding orientation, intrinsic efficacy, and allosteric versus orthosteric binding modality [1]. The 2-methoxyethyl group at N1 introduces a hydrogen-bond-accepting ether oxygen absent in simple N1-alkyl analogs (e.g., 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, CAS 941908-43-6), potentially altering ligand-receptor interaction geometry and pharmacokinetic properties [2]. Furthermore, the phenethylurea side chain distinguishes this compound from phenylacetylindole cannabinoids (e.g., JWH-250, JWH-167), which lack the urea linkage's hydrogen-bonding donor/acceptor capacity. These structural differences translate to measurably distinct computed physicochemical parameters—including logP, hydrogen-bonding capacity, and topological polar surface area (TPSA)—that preclude interchangeable use in structure-activity relationship (SAR) studies, receptor pharmacology assays, or analytical reference standard applications [1].

Quantitative Comparative Evidence for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenethylurea Versus Closest Structural Analogs: What the Data Show


Computed Lipophilicity (XLogP3-AA): How the 2-Methoxyethyl N1-Substituent Reduces logP Relative to N1-Ethyl and N1-Pentyl Indole-Urea Analogs

The target compound's computed XLogP3-AA value of 2.7 [1] is lower than that of the closest N1-alkyl analog, 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea (CAS 941908-43-6), which has a predicted XLogP3-AA of approximately 3.3 [2]. This ~0.6 log-unit reduction is attributable to the polar ether oxygen in the 2-methoxyethyl side chain. The difference is larger when compared to N1-pentyl indole-urea analogs (predicted XLogP3-AA > 4.5). Lower lipophilicity may translate to reduced non-specific protein binding, improved aqueous solubility, and altered membrane permeability—critical considerations for in vitro assay design where excessive logP confounds dose-response measurements.

Lipophilicity Physicochemical profiling Drug-likeness prediction

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Structural Determinants of Receptor Interaction Versatility

The target compound possesses 3 hydrogen bond acceptor (HBA) atoms (two urea carbonyl/ether oxygens + one methoxy oxygen) compared to only 2 HBA atoms in the N1-ethyl analog [1]. This additional HBA capacity, provided by the terminal methoxy group of the 2-methoxyethyl chain, yields a predicted topological polar surface area (TPSA) of approximately 57 Ų, exceeding that of the N1-ethyl analog (estimated TPSA ≈ 49 Ų) [2]. In the context of indole-urea CB1 allosteric modulators, where hydrogen-bonding interactions with the receptor's allosteric vestibule are pharmacologically critical [3], the additional HBA atom may enable distinct binding poses or allosteric coupling mechanisms not achievable by N1-alkyl analogs.

Hydrogen bonding Receptor pharmacology TPSA

Rotatable Bond Count and Molecular Flexibility: Impact on Conformational Sampling in Receptor Docking Studies

The target compound contains 7 rotatable bonds [1], compared to 5 rotatable bonds for the N1-ethyl analog (CAS 941908-43-6) [2]. The two additional rotatable bonds reside in the 2-methoxyethyl chain (-CH2-CH2-O-CH3), increasing conformational degrees of freedom by approximately 40%. While this increased flexibility may impose a modest entropic penalty upon receptor binding, it also enables the terminal methoxy group to sample a wider conformational space, potentially accessing ancillary binding pockets or permitting induced-fit interactions not geometrically accessible to the more rigid N1-ethyl side chain. For molecular docking and molecular dynamics studies, this difference in rotatable bond count directly impacts conformational sampling requirements and computed binding free energies.

Conformational flexibility Molecular docking Entropic penalty

Molecular Weight Differentiation: Implications for Analytical Reference Standard Selection and Detection Sensitivity

With a monoisotopic exact mass of 337.17903 Da [1], the target compound is distinguishable from the N1-ethyl analog (exact mass 307.16846 Da, Δ = +30.01 Da) and from phenylacetylindole cannabinoids such as JWH-250 (exact mass 335.18853 Da, Δ = +1.99 Da) [2]. This mass difference corresponds to the -CH2OCH3 group replacing -H (N1-ethyl analog) or the urea linker replacing the ketone linker (JWH-250). In LC-MS/MS analytical workflows, this mass shift provides a unique precursor ion and distinct fragmentation pattern, enabling unambiguous identification in complex biological matrices. The compound's distinct MS/MS fragmentation—driven by cleavage at the urea linkage and the methoxyethyl side chain—provides analyte-specific transitions not shared by co-eluting indole analogs.

Mass spectrometry Reference standards Analytical chemistry

Evidence-Based Application Scenarios for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenethylurea in Scientific Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies of N1-Substituent Effects on Cannabinoid Receptor Pharmacology

This compound serves as a critical N1-(2-methoxyethyl) probe within indole-urea SAR series. Its computed XLogP3-AA of 2.7, intermediate between N1-ethyl (≈3.3) and more polar N1-substituted analogs, allows researchers to systematically decouple lipophilicity-driven membrane partitioning effects from receptor-mediated pharmacological activity [1]. The additional hydrogen bond acceptor provided by the terminal methoxy group enables investigation of polarity-driven changes in CB1 allosteric modulator binding, which is known to be sensitive to urea-linker hydrogen bonding geometry [2].

Analytical Reference Standard for LC-MS/MS Method Development in Forensic Toxicology

The compound's unique exact mass (337.17903 Da) and predicted fragmentation behavior at the urea linkage provide an analytically orthogonal reference point for developing LC-MS/MS methods that must resolve structurally similar indole cannabinoids [1]. Its distinct precursor-to-product ion transitions, driven by the 2-methoxyethyl side chain neutral loss, enable its use as a system suitability standard for verifying chromatographic resolution from co-eluting N1-alkyl indole-ureas in seized drug analysis or biological fluid screening [1].

Computational Chemistry Benchmarking: Conformational Sampling of Flexible Indole-Urea Ligands

With 7 rotatable bonds—significantly more than the 5 found in simpler N1-alkyl indole-ureas—this compound presents a meaningful challenge for conformational sampling algorithms in molecular docking and molecular dynamics workflows [1]. Its intermediate flexibility makes it an ideal benchmark molecule for validating pose-prediction accuracy of docking software when compared against experimentally determined binding modes of related indole-urea CB1 modulators [2].

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